2-(2,3-dihydro-1H-indol-1-yl)ethanamine

Descripción

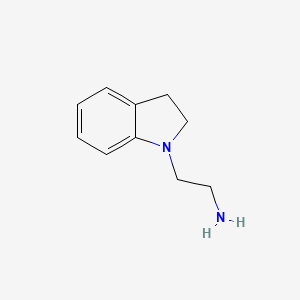

The study of nitrogen-containing heterocyclic compounds is a cornerstone of modern pharmaceutical research. Among these, the dihydroindole, or indoline (B122111), scaffold has garnered considerable attention for its presence in a multitude of biologically active natural products and synthetic therapeutic agents. The title compound, 2-(2,3-dihydro-1H-indol-1-yl)ethanamine, represents a fundamental example of an N-substituted indoline, where the substituent is a bioactive ethanamine chain.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2 |

| Molecular Weight | 162.23 g/mol |

| CAS Number | 46006-95-5 |

| Predicted pKa | 8.75 ± 0.10 |

| Predicted Density | 1.075 ± 0.06 g/cm³ |

The indoline scaffold is a bicyclic heterocyclic amine consisting of a benzene (B151609) ring fused to a five-membered pyrrolidine (B122466) ring. This structural motif is a hydrogenated derivative of indole (B1671886) and is found in a wide array of natural products and pharmacologically active molecules. researchgate.net The non-planar, saturated five-membered ring of indoline imparts a three-dimensional character to molecules that contain it, which can be advantageous for specific and high-affinity interactions with biological targets such as enzymes and receptors.

In recent years, the indoline framework has been recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a diverse range of biological targets. researchgate.net Indoline derivatives have been investigated for a wide spectrum of therapeutic applications, including as anticancer, antibacterial, anti-inflammatory, and analgesic agents, as well as for the treatment of cardiovascular diseases. researchgate.netscilit.com The development of novel synthetic methodologies to access functionalized indolines continues to be an active area of research, further expanding the chemical space available for drug discovery. researchgate.net

The ethanamine (or aminoethyl) side chain is a common structural feature in many neurotransmitters and psychoactive compounds. Its presence in a molecule can confer the ability to interact with various receptors in the central nervous system (CNS), including serotonin (B10506) and dopamine (B1211576) receptors. The primary amine group of the ethanamine moiety is typically protonated at physiological pH, allowing for ionic interactions with negatively charged amino acid residues in receptor binding pockets.

The conformational flexibility of the ethanamine side chain allows it to adopt various orientations, which can be crucial for optimal binding to different receptor subtypes. This flexibility, combined with the electronic properties of the amine, makes the ethanamine group a key pharmacophoric element in the design of neurologically active agents.

While specific research on this compound is not extensively documented in publicly available literature, the broader class of N-substituted indolines is a subject of ongoing investigation. Research efforts are largely directed towards the synthesis of novel indoline derivatives and the evaluation of their biological activities across various therapeutic areas.

Future academic inquiry is likely to focus on several key areas:

Novel Synthetic Routes: The development of more efficient, stereoselective, and environmentally friendly methods for the synthesis of N-alkylated indolines remains a priority. mdpi.comnih.govorganic-chemistry.org This includes the use of novel catalysts and the exploration of one-pot reaction sequences.

Pharmacological Profiling: A thorough investigation of the pharmacological profile of simple N-substituted indolines, such as this compound, is warranted. This would involve screening against a broad panel of biological targets to identify potential therapeutic applications. For instance, related structures have been explored for their affinity for serotonin and melatonin (B1676174) receptors, as well as their potential dopaminergic agonist activity. taylorfrancis.comnih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indoline core and the ethanamine side chain of the title compound could lead to the discovery of derivatives with enhanced potency and selectivity for specific biological targets. These SAR studies are crucial for the optimization of lead compounds in drug discovery programs.

Development of Therapeutic Agents: Based on their pharmacological profiles, indoline derivatives will continue to be developed as potential therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and neurological conditions. scilit.comnih.govacs.orgnih.gov

Table 2: Investigated Therapeutic Areas for Indoline Derivatives

| Therapeutic Area | Examples of Investigated Activities |

|---|---|

| Oncology | Kinase inhibition, Topoisomerase II inhibition, Anti-proliferative activity. nih.govnih.gov |

| Inflammation | Antioxidant and anti-inflammatory effects. acs.org |

| Neurology | Serotonin and dopamine receptor modulation, neuroprotective properties. taylorfrancis.comnih.govresearchgate.netnih.gov |

| Infectious Diseases | Antibacterial and antifungal properties. |

| Cardiovascular Disease | Potential for treating cardiovascular conditions. scilit.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,3-dihydroindol-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-6-8-12-7-5-9-3-1-2-4-10(9)12/h1-4H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLHKBSAQALACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360068 | |

| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46006-95-5 | |

| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 2,3 Dihydro 1h Indol 1 Yl Ethanamine

Established Synthetic Pathways for the Core Compound

The construction of 2-(2,3-dihydro-1H-indol-1-yl)ethanamine is typically achieved through methods that form the key N-C bond between the indoline (B122111) ring and the ethanamine side chain.

Synthesizing the core compound generally involves a sequence of reactions starting from commercially available indoline. A common and effective strategy is the N-alkylation of the indoline nitrogen. This process can be broken down into two main steps:

Alkylation with a Protected Ethanamine Precursor: The indoline is reacted with a 2-haloethylamine derivative where the amine is protected to prevent side reactions. A frequently used reagent is N-(2-bromoethyl)phthalimide. The reaction proceeds via nucleophilic substitution, where the secondary amine of the indoline ring attacks the electrophilic carbon of the bromoethyl group, displacing the bromide ion.

Deprotection: Following the successful attachment of the protected side chain, the protecting group is removed. In the case of a phthalimide (B116566) group, this is commonly achieved through hydrazinolysis (the Ing-Manske procedure) using hydrazine (B178648) hydrate. This step cleaves the phthalimide group, liberating the primary amine of the ethanamine side chain and yielding the final product, this compound.

Alternative multi-step approaches may involve the reduction of N-(2-nitroethyl)indole derivatives or the amination of corresponding alcohol or tosylate precursors.

The critical step in the synthesis is the formation of the bond between the indoline nitrogen and the ethyl group of the side chain. The secondary amine of the indoline ring is nucleophilic and readily reacts with suitable electrophiles. The choice of the electrophilic partner is crucial for an efficient synthesis.

Key strategies for this integration include:

Reaction with 2-Haloethylamines: Using reagents like 2-chloroethylamine (B1212225) or 2-bromoethylamine (B90993) (often as their hydrochloride salts) in the presence of a base allows for direct alkylation. The base is necessary to deprotonate the indoline nitrogen, enhancing its nucleophilicity.

Reaction with Ethylene (B1197577) Oxide: Indoline can react with ethylene oxide in a ring-opening reaction to form 2-(indolin-1-yl)ethanol. The resulting primary alcohol can then be converted into the desired amine through a variety of methods, such as conversion to an alkyl halide or tosylate followed by substitution with an amine source (e.g., ammonia (B1221849) or a protected amine equivalent).

Reductive Amination: Another approach involves the reaction of indoline with an aldehyde-containing precursor, such as 2-oxoacetaldehyde, followed by reduction of the resulting intermediate.

The success of these methods depends on careful control of reaction conditions to avoid over-alkylation or other side reactions. researchgate.net

Advanced Synthetic Transformations and Derivatization Approaches

The primary amine of the ethanamine side chain and the nucleophilic indoline nitrogen make this compound a versatile building block for constructing more elaborate molecules.

The primary amino group of this compound readily undergoes condensation reactions. A notable example is the synthesis of thiourea (B124793) derivatives, which are recognized for their diverse biological activities. mdpi.commdpi.com This transformation is typically achieved by reacting the amine with an appropriate isothiocyanate in an anhydrous solvent. researchgate.net

The mechanism involves the nucleophilic attack of the primary amine onto the electrophilic carbon of the isothiocyanate group (-N=C=S). This reaction is generally high-yielding and allows for significant structural diversity in the resulting thiourea derivative, depending on the substituent (R-group) of the chosen isothiocyanate. mdpi.com

| Reactant 1 (Amine) | Reactant 2 (Isothiocyanate) | Product (Thiourea Derivative) |

|---|---|---|

| This compound | Phenyl isothiocyanate | 1-(2-(2,3-dihydro-1H-indol-1-yl)ethyl)-3-phenylthiourea |

| This compound | Allyl isothiocyanate | 1-allyl-3-(2-(2,3-dihydro-1H-indol-1-yl)ethyl)thiourea |

| This compound | Methyl isothiocyanate | 1-(2-(2,3-dihydro-1H-indol-1-yl)ethyl)-3-methylthiourea |

| This compound | Benzoyl isothiocyanate | N-((2-(2,3-dihydro-1H-indol-1-yl)ethyl)carbamothioyl)benzamide |

The unique structure of this compound, featuring two nitrogen atoms separated by an ethylene bridge, makes it an ideal precursor for synthesizing fused heterocyclic systems through cycloaddition or cyclocondensation reactions. libretexts.org A prominent example is the synthesis of the tetrahydropyrazino[1,2-a]indole skeleton. researchgate.net This core structure is found in various biologically active molecules.

The formation of the pyrazine (B50134) ring fused to the indoline moiety typically involves a reaction where the two nitrogen atoms of the starting material react with a two-carbon electrophilic synthon. This process results in a new six-membered heterocyclic ring (the pyrazine ring) fused to the original indoline structure. One of the most elegant methods to achieve this is the iso-Pictet–Spengler reaction. nih.gov

The Pictet–Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines. wikipedia.orgnih.gov The classic reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, where the aromatic ring acts as the nucleophile. jk-sci.comnih.gov For this compound, the traditional Pictet-Spengler reaction is not directly applicable in its most common form because the indole (B1671886) ring is saturated.

However, the iso-Pictet–Spengler reaction provides a highly effective strategy for creating fused ring systems from this compound. nih.gov In this variation, the nucleophile is not the aromatic ring but rather a heteroatom within the starting molecule. For this compound (or its indole analogue), the reaction proceeds as follows:

Iminium Ion Formation: The primary amine of the ethanamine side chain condenses with a carbonyl compound, such as an α-ketoamide or aldehyde, to form an intermediate imine. Under acidic conditions or with a Lewis acid catalyst, this imine is protonated to form a reactive iminium ion. nih.gov

Intramolecular Cyclization: The nucleophilic nitrogen atom of the indoline ring attacks the electrophilic iminium carbon. This intramolecular cyclization step forms the new six-membered pyrazine ring.

Product Formation: Subsequent workup yields the 1,2,3,4-tetrahydropyrazino[1,2-a]indole (B1256481) system.

This reaction is highly valuable as it can be performed enantioselectively with the use of chiral catalysts, providing access to stereochemically defined, complex heterocyclic structures. nih.gov

| Amine Reactant | Carbonyl Reactant | Key Intermediate | Fused Heterocyclic Product |

|---|---|---|---|

| 2-(1H-indol-1-yl)ethanamine | Phenylglyoxal | Iminium ion | 1-phenyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole |

| 2-(1H-indol-1-yl)ethanamine | Pyruvic acid | Iminium ion | 1-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole-1-carboxylic acid |

| 2-(1H-indol-1-yl)ethanamine* | Glyoxal | Iminium ion | 1,2,3,4-tetrahydropyrazino[1,2-a]indole |

Note: Examples are shown with the indole analogue, as it is more commonly cited in the literature for this specific reaction, but the principle directly applies to the 2,3-dihydro-1H-indol-1-yl)ethanamine substrate.

Multicomponent Reactions (e.g., Ugi-Azide Four-Component Approaches)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acetamido carboxamide derivatives. nih.govorganic-chemistry.orgwikipedia.org A variation of this reaction, the Ugi-azide reaction, replaces the carboxylic acid with hydrazoic acid (in the form of an azide (B81097) salt), leading to the formation of tetrazole derivatives. nih.gov

While a direct synthesis of this compound using a Ugi-azide reaction is not explicitly detailed in the reviewed literature, the principles of this methodology can be applied to the synthesis of indole-containing structures. For instance, a two-step synthesis of 2-tetrazolo substituted indoles has been reported, which is based on the Ugi-tetrazole reaction followed by an acidic ring closure. rug.nlrsc.org This approach highlights the potential for creating complex indole derivatives through multicomponent strategies. The Ugi-azide reaction itself is a powerful tool for generating molecular diversity, and its application in conjunction with other cyclization strategies could provide a pathway to indoline-based structures. nih.gov

The general applicability of MCRs in synthesizing indole alkaloids has been demonstrated through a modular assembly of tetrahydrocarbolines from simple building blocks in a single step. nih.gov This underscores the potential of multicomponent approaches for the rapid construction of diverse and complex heterocyclic scaffolds.

Nucleophilic Substitution and Lewis Acid-Catalyzed Functionalization

Nucleophilic substitution and Lewis acid-catalyzed reactions are fundamental tools for the functionalization of heterocyclic compounds, including indoles and indolines. Lewis acids can activate substrates towards nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The direct C-H functionalization of indoles, facilitated by Lewis acids, provides a direct route to substituted derivatives. For example, the dehydrogenative coupling of indoles with 1,4-benzoquinones can be catalyzed by Lewis acids to afford 3-indolylquinones. chim.it Furthermore, the development of Lewis acid-catalyzed C-H functionalization of 2-substituted azaarenes with N-sulfonylaldimines has been shown to be a reliable method for synthesizing isoindolinones and isoindolines. cas.cn Common Lewis acids such as AlCl₃, FeCl₃, BF₃·Et₂O, and Sc(OTf)₃ are effective catalysts in these transformations. cas.cn

Transition-metal catalyzed C-H functionalization of indoles has also seen significant advancements, allowing for positional-selective modifications at various positions of the indole ring. rsc.org While these methods often focus on the indole core, they lay the groundwork for potential application in the synthesis and functionalization of indoline ethanamine derivatives. The general synthetic route for indole ethylamine (B1201723) derivatives can involve sequential transformations such as N-Boc protection, benzylic oxidation, N1-protection, and reduction of a ketone to an alcohol, followed by nucleophilic substitution to introduce the desired functional groups. nih.gov

Palladium-Mediated Heck Reactions and Aza Heterocyclic Ring Construction

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, are powerful methods for the formation of carbon-carbon bonds and the construction of heterocyclic rings. organic-chemistry.org The intramolecular Heck reaction is a key strategy for the synthesis of indoles and indolines. researchgate.netnih.gov

The aza-Heck cyclization has been successfully employed for the preparation of indoline scaffolds. h1.conih.gov This method utilizes N-hydroxy anilines as electrophiles, which can be readily accessed from the corresponding nitroarenes. The palladium-catalyzed cyclization of these precursors onto a pendant alkene affords indolines with diverse functionalities and complex ring topologies. nih.gov This approach is advantageous due to its functional group compatibility and tolerance of various alkene substitutions. nih.gov

The Heck reaction can be performed under various conditions, including in aqueous media with specific palladium precursors, and has been used in the arylation of cyclic olefins like 2,3-dihydrofuran. nih.govrsc.org The versatility of the Heck reaction makes it a valuable tool for the construction of the indoline ring system as a precursor to this compound.

Synthesis of Bisindole Analogues from Related Ethanamine Structures

Bisindole alkaloids, characterized by the presence of two indole moieties, are a significant class of natural products with diverse biological activities. The synthesis of bisindole analogues often involves the reaction of indoles with carbonyl compounds or their precursors.

A common method for the synthesis of bis(indolyl)methanes is the electrophilic substitution of indoles with aldehydes or ketones, often catalyzed by a protic or Lewis acid. repec.orgmdpi.comresearchgate.netresearchgate.net For instance, the reaction of indole with various aldehydes in the presence of 2-morpholino ethanesulphonic acid (MESA) as a water-soluble catalyst provides bisindoles in good to excellent yields. repec.orgresearchgate.netresearchgate.net

More specifically, hydrophilic bisindole analogues have been synthesized from 2,2-di(indol-3-yl)ethanamine derivatives. nih.gov The general procedure for the synthesis of the initial bisindole structure involves the reaction of an N-(2,2-dimethoxyethyl)acetamide with an appropriate indole in the presence of a catalyst like diphenyl phosphate (B84403) under microwave irradiation. nih.gov This bisindole ethanamine can then be further functionalized through reductive amination with aldehydes to yield secondary amines, or via amide coupling with carboxylic acids. nih.gov

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide, Indole | Diphenyl phosphate, MW | 2,2-bis(1H-indol-3-yl)ethanamine derivative | Not specified | nih.gov |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, Isopropyl aldehyde | NaBH₃CN, Acetic acid | N-isopropyl-2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | 83 | nih.gov |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine, Benzoic acid | EDC hydrochloride, DIPEA | N-(2,2-bis(6-bromo-1H-indol-3-yl)ethyl)benzamide | Not specified | nih.gov |

Preparation of N-Substituted Pyrazinoindoles

Pyrazino[1,2-a]indoles are a class of heterocyclic compounds that fuse an indole ring with a pyrazine ring. Their synthesis has been explored through various cyclization strategies. proquest.comresearchgate.net

One of the primary methods for constructing the pyrazino[1,2-a]indole (B3349936) nucleus involves the cyclization of an indole bearing a reactive group at the C2 position with a nucleophile attached to the indole nitrogen. encyclopedia.pub For example, 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can be transformed into pyrazinoindoles through intramolecular cyclization using reagents such as ammonia in methanol, DBU under microwave irradiation, or metal catalysts like AuCl₃ or Ni(OAc)₂. encyclopedia.pub

Another approach involves the cycloaddition reaction between an N-ethylamine-indole and formaldehyde (B43269) in the presence of benzotriazole, followed by nucleophilic substitution to introduce various N-substituents on the pyrazine ring. encyclopedia.pub Furthermore, enantioselective iso-Pictet–Spengler reactions have been developed using the condensation of 2-(1H-indol-1-yl)ethanamine with α-ketoamides, catalyzed by a chiral silicon Lewis acid, to produce 1,1-disubstituted-tetrahydropyrazino[1,2-a]indoles with high enantioselectivity. encyclopedia.pub

Approaches to Form Indole-Based Tetra-arylimidazoles

Indole-based tetra-arylimidazoles are a class of compounds that incorporate both the indole and tetra-arylimidazole scaffolds. Their synthesis is often achieved through multicomponent reactions.

A common method for the synthesis of these compounds is a one-pot, four-component condensation reaction. researchgate.net This typically involves the reaction of an indole-3-carbaldehyde, benzil, a substituted aniline, and ammonium (B1175870) acetate (B1210297) in a suitable solvent such as acetic acid. researchgate.netnih.gov This approach allows for the efficient construction of the highly substituted imidazole (B134444) ring attached to the indole core.

Different catalysts and reaction conditions can be employed to optimize the synthesis. For example, the use of a recyclable catalyst like Amberlyst A-15 under microwave irradiation provides a green and efficient method for the synthesis of multi-substituted indolylimidazoles. researchgate.net The versatility of this multicomponent approach allows for the introduction of a wide variety of substituents on both the indole and the imidazole rings, leading to a diverse library of compounds.

| Indole Reactant | Other Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-arylindole-3-carbaldehydes | Benzil, anilines, NH₄OAc | Acetic acid, reflux | Tetra-arylimidazole based on indole | nih.gov |

| Indole-3-carbaldehyde | Benzil, ammonium acetate, various amines | Amberlyst A-15, microwave | Substituted 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole | researchgate.net |

Catalytic Methodologies in this compound Synthesis

The synthesis of this compound and its derivatives relies heavily on various catalytic methodologies. These catalysts play a crucial role in activating substrates, controlling selectivity, and improving reaction efficiency.

Lewis Acid Catalysis: Lewis acids are widely used to promote the functionalization of indoles and indolines. They can activate C-H bonds, facilitating the introduction of new substituents. For instance, Lewis acids like AlCl₃, FeCl₃, and Sc(OTf)₃ have been shown to catalyze the addition of 2-substituted azaarenes to N-sulfonylaldimines, leading to the formation of isoindolines. cas.cn In the context of the target molecule, Lewis acids could be employed to facilitate the alkylation of the indoline nitrogen or the functionalization of the aromatic ring.

Palladium Catalysis: Palladium catalysts are central to many synthetic strategies for indoles and indolines, most notably through the Heck reaction. researchgate.net The intramolecular aza-Heck cyclization, catalyzed by palladium complexes, is a powerful method for constructing the indoline ring system from acyclic precursors. nih.gov These reactions often involve a Pd(0)/Pd(II) catalytic cycle and can be influenced by the choice of ligands and reaction conditions to control selectivity and yield.

Organocatalysis (e.g., L-Proline, p-Toluene Sulfonic Acid)

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts and often affording products with high enantioselectivity. While specific examples detailing the use of L-Proline or p-Toluene Sulfonic Acid for the direct synthesis of this compound are not extensively documented, analogous transformations suggest the feasibility of such approaches.

One potential organocatalytic route involves the reaction of indoline with a suitable two-carbon electrophile. For instance, the ring-opening of N-protected aziridines by indoline could be catalyzed by a Brønsted acid like p-Toluene Sulfonic Acid. The acid would activate the aziridine (B145994) ring, making it more susceptible to nucleophilic attack by the indoline nitrogen.

L-Proline, known for its role in promoting asymmetric reactions, could potentially be employed in a multi-component reaction setting. A hypothetical reaction could involve indoline, an aldehyde, and a cyanide source in a Strecker-type reaction, followed by reduction to yield the target ethanamine derivative.

Table 1: Potential Organocatalytic Approaches for the Synthesis of this compound

| Catalyst | Proposed Reaction Type | Reactants | Potential Product |

| p-Toluene Sulfonic Acid | Aziridine Ring-Opening | Indoline, N-protected 2-aminoaziridine | N-protected this compound |

| L-Proline | Asymmetric Strecker Reaction | Indoline, Formaldehyde, Cyanide source | α-amino nitrile precursor to the target compound |

Metal-Catalyzed Reactions (e.g., Au(I), AgNO3, Pd)

Metal catalysts are widely used in the formation of C-N bonds, and several strategies can be envisioned for the synthesis of this compound.

Palladium-Catalyzed N-Alkylation: Palladium complexes are well-known to catalyze the N-alkylation of amines and related nitrogen heterocycles. A plausible route would involve the palladium-catalyzed coupling of indoline with a protected 2-aminoethyl halide (e.g., N-Boc-2-bromoethylamine). Such reactions often employ a palladium precursor, a suitable ligand (e.g., a phosphine (B1218219) ligand), and a base.

Another advanced palladium-catalyzed method is the aza-Wacker reaction, which could achieve the N-alkylation of indoline with an appropriate alkene. nih.gov This approach offers a pathway to introduce the ethanamine side chain with potential for stereocontrol.

Gold and Silver Catalysis: Gold and silver catalysts, known for their π-acidic nature, can activate alkynes and allenes towards nucleophilic attack. A potential, albeit less direct, route could involve the hydroamination of a suitably functionalized alkyne with indoline, followed by further transformations to yield the desired product.

Iron-Catalyzed N-Alkylation: Iron catalysts have been successfully employed for the N-alkylation of indolines using alcohols via a "borrowing hydrogen" methodology. nih.gov In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the indoline. The reaction of indoline with 2-aminoethanol in the presence of an iron catalyst could provide a direct route to the target molecule. nih.govresearchgate.net

Table 2: Metal-Catalyzed Strategies for this compound Synthesis

| Metal Catalyst | Reaction Type | Reactants | Key Features |

| Palladium (Pd) | N-Alkylation | Indoline, Protected 2-aminoethyl halide | Well-established for C-N bond formation. rsc.orgnih.gov |

| Palladium (Pd) | Aza-Wacker Reaction | Indoline, Alkene | Potential for asymmetric synthesis. nih.gov |

| Iron (Fe) | N-Alkylation via Borrowing Hydrogen | Indoline, 2-Aminoethanol | Utilizes readily available starting materials. nih.govresearchgate.net |

Metal-Free Catalytic Systems

Metal-free approaches for C-N bond formation are gaining increasing attention due to their lower cost and reduced environmental impact. For the synthesis of this compound, a prominent metal-free strategy is the direct N-alkylation of indoline with a suitable electrophile under basic conditions.

A common method involves the reaction of indoline with a 2-haloethylamine, such as 2-chloroethylamine or 2-bromoethylamine, in the presence of a base like potassium carbonate or triethylamine. The base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Another metal-free approach is the ring-opening of aziridine with indoline. This reaction can be promoted by a base or simply by heating the reactants together. The use of N-protected aziridines can be advantageous to avoid side reactions. acs.orgresearchgate.net

Table 3: Metal-Free Synthetic Routes to this compound

| Reaction Type | Reactants | Conditions |

| N-Alkylation | Indoline, 2-Haloethylamine | Base (e.g., K2CO3), Solvent (e.g., DMF) |

| Aziridine Ring-Opening | Indoline, Aziridine | Heat or Base Catalyst |

Chemical Reactivity and Coordination Chemistry of 2 2,3 Dihydro 1h Indol 1 Yl Ethanamine and Its Derivatives

General Reactivity Patterns of the Indoline (B122111) and Ethanamine Moieties

The ethanamine moiety is a primary aliphatic amine, which imparts characteristic nucleophilic and basic properties to the molecule. wikipedia.org Primary amines are known to react with a wide range of electrophiles. Key reactions of the ethanamine group include:

Salt Formation: As a base, it readily reacts with both inorganic and organic acids to form stable ammonium (B1175870) salts. chemcess.com

Acylation: It undergoes acylation with carboxylic acid derivatives (such as acid chlorides and anhydrides) to yield amides. chemcess.com

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. chemcess.com

Condensation Reactions: The primary amine functionality is particularly important for its condensation reaction with aldehydes and ketones to form imines, commonly known as Schiff bases. chemcess.com This reaction is fundamental to the formation of the ligands discussed in subsequent sections.

Synthesis and Characterization of Schiff Bases Derived from Ethanamines

Schiff bases are compounds containing an azomethine or imine group (-C=N-), typically formed through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). orientjchem.orgnih.gov This reaction is often catalyzed by a few drops of acid and proceeds via a nucleophilic addition mechanism, followed by the elimination of a water molecule. mdpi.com

For derivatives of 2-(2,3-dihydro-1H-indol-1-yl)ethanamine, the terminal primary amine of the ethanamine side chain serves as the reactive site for Schiff base formation. The synthesis generally involves refluxing the ethanamine derivative with an appropriate aldehyde or ketone in a suitable solvent, such as ethanol. orientjchem.orgmdpi.com

The resulting Schiff base ligands are characterized using a suite of spectroscopic techniques to confirm their structure.

Infrared (IR) Spectroscopy: The formation of a Schiff base is unequivocally confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) group, typically in the region of 1558-1660 cm⁻¹. dergipark.org.tr Concurrently, the disappearance of the characteristic stretching bands for the carbonyl (C=O) of the aldehyde/ketone and the N-H bending of the primary amine provides further evidence of the condensation reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the formation of the imine linkage is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-), typically found in the δ 8.5-8.9 ppm region. dergipark.org.tr The signals corresponding to the protons of the indoline and ethanamine backbone, as well as the aldehyde/ketone fragment, can also be assigned to fully elucidate the structure. In ¹³C NMR spectroscopy, the carbon of the azomethine group gives a characteristic signal in the δ 158-173 ppm range. rasayanjournal.co.in

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized Schiff base, with the molecular ion peak (M⁺) corresponding to the expected formula weight. nih.gov

An example of a well-characterized Schiff base derived from the related compound 2-(1H-indol-3-yl)ethylamine is [1-((2-(1H-indol-3-yl)ethylimino)methyl)naphthalene-2-ol], synthesized by condensing the amine with 2-hydroxy-1-naphthaldehyde. researchgate.net

Formation of Coordination Complexes with Transition Metals

Schiff bases derived from ethanamine derivatives are excellent ligands for forming coordination complexes with a wide variety of transition metal ions. uobaghdad.edu.iq The azomethine nitrogen atom is a key coordination site, and other nearby donor atoms (such as a phenolic oxygen from the aldehyde precursor) allow the ligand to act as a chelating agent, forming stable metal complexes. nih.govuobaghdad.edu.iq

The synthesis of transition metal complexes with Schiff base ligands derived from indole-containing ethanamines is typically achieved by reacting the Schiff base ligand with a corresponding metal salt (e.g., metal chlorides or acetates) in a suitable solvent like ethanol. researchgate.netuobaghdad.edu.iq The reaction mixture is often refluxed for several hours to ensure complete complexation. uobaghdad.edu.iqnih.gov The resulting solid metal complex can then be isolated by filtration, washed, and dried. uobaghdad.edu.iq

Studies on Schiff bases from the analogous 2-(1H-indol-3-yl)ethylamine have reported the successful synthesis of complexes with a range of metal ions, including Pt(IV), Pd(II), Ni(II), Fe(III), Co(II), and Cu(II). researchgate.netuobaghdad.edu.iq The stoichiometry of these complexes is often found to be in a 1:2 (metal:ligand) ratio. researchgate.net

| Metal Ion | Precursor Metal Salt | Resulting Complex Formula |

|---|---|---|

| Pt(IV) | H₂PtCl₆·6H₂O | [PtCl₂(L)₂] |

| Re(V) | (NH₄)₂[ReOCl₅] | [ReCl₂(L)₂]Cl |

| Pd(II) | PdCl₂ | [Pd(L)₂] |

| Co(II) | CoCl₂·6H₂O | K₂[CoCl₂(L)₂] |

| Ni(II) | NiCl₂·6H₂O | K₂[NiCl₂(L)₂] |

| Cu(II) | CuCl₂·2H₂O | K₂[CuCl₂(L)₂] |

| Fe(III) | FeCl₃·6H₂O | [FeCl(L)₂(H₂O)]Cl·H₂O |

L represents the deprotonated Schiff base ligand, [1-((2-(1H-indol-3-yl)ethylimino)methyl)naphthalene-2-ol].

The coordination of the Schiff base ligand to the metal center is investigated through comparative spectroscopic analysis of the free ligand and the metal complex.

IR Spectroscopy: A key indicator of coordination is the shift in the stretching frequency of the azomethine (C=N) group. Upon complexation, this band typically shifts to a lower wavenumber, indicating the donation of electron density from the azomethine nitrogen to the metal ion. rasayanjournal.co.in If the Schiff base was formed from a hydroxy-aldehyde (like salicylaldehyde (B1680747) or hydroxynaphthaldehyde), the disappearance of the phenolic O-H stretching band confirms deprotonation and coordination of the oxygen atom to the metal. researchgate.net The appearance of new, lower frequency bands can often be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to intra-ligand (π → π* and n → π*) transitions and ligand-to-metal charge transfer (LMCT) transitions. uobaghdad.edu.iq Additionally, d-d transitions, which are often weak, can be observed in the visible region and are characteristic of the specific metal ion and its coordination environment. uobaghdad.edu.iq

Theoretical Studies: Computational methods, such as Density Functional Theory (DFT), can be used to optimize the geometries of the metal complexes and calculate theoretical vibrational frequencies. These theoretical results can then be compared with experimental data to confirm the proposed structures and binding modes.

Based on these analyses, Schiff bases derived from indole (B1671886) ethanamines and hydroxy-aldehydes typically behave as bidentate ligands, coordinating to the metal ion through the azomethine nitrogen and the deprotonated phenolic oxygen. researchgate.net

The geometry of the coordination complex is determined by the coordination number of the central metal ion and the nature of the ligands. Magnetic susceptibility measurements, in conjunction with electronic spectral data, are crucial for elucidating the geometry.

For complexes derived from Schiff bases of 2-(1H-indol-3-yl)ethylamine, various geometries have been proposed: uobaghdad.edu.iq

Octahedral: This geometry is common for coordination number six. For example, Fe(III) and Pt(IV) complexes derived from this type of ligand have been reported to adopt an octahedral geometry. uobaghdad.edu.iq

Tetrahedral: This geometry is often observed for Co(II) and Ni(II) complexes. The magnetic moment and electronic spectra of the Ni(II) complex of a 2-(1H-indol-3-yl)ethylamine-derived Schiff base were consistent with a tetrahedral geometry. uobaghdad.edu.iq

Square Planar: This geometry is characteristic of d⁸ metal ions like Pd(II). The diamagnetic nature and electronic transitions of the Pd(II) complex confirmed a square planar arrangement. uobaghdad.edu.iq

| Metal Complex | Magnetic Moment (B.M.) | Proposed Geometry |

|---|---|---|

| [PtCl₂(L)₂] | Diamagnetic | Octahedral |

| [FeCl(L)₂(H₂O)]Cl·H₂O | 5.85 | Octahedral |

| [Ni(L)₂] | 2.82 | Tetrahedral |

| [Pd(L)₂] | Diamagnetic | Square Planar |

L represents the deprotonated Schiff base ligand, [1-((2-(1H-indol-3-yl)ethylimino)methyl)naphthalene-2-ol].

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures, providing detailed information about the hydrogen and carbon atomic environments within a molecule.

The proton NMR (1H NMR) spectrum of 2-(2,3-dihydro-1H-indol-1-yl)ethanamine is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons.

Based on the analysis of structurally similar compounds, such as (2,3-dihydro-1H-indol-5-ylmethyl)amine, the following proton signals can be anticipated mdpi.com:

Aromatic Protons: The four protons on the benzene (B151609) ring of the indoline (B122111) moiety are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 7.5 ppm. Due to their different positions on the ring, they will likely present as a complex multiplet or as distinct doublets and triplets.

Indoline Methylene (B1212753) Protons: The two methylene groups of the dihydroindole ring (at positions 2 and 3) are expected to resonate as triplets. The CH2 group at position 3, adjacent to the benzene ring, is anticipated around δ 3.17 ppm, while the CH2 group at position 2, adjacent to the nitrogen atom, would likely appear further downfield, around δ 3.69 ppm mdpi.com.

Ethylamine (B1201723) Methylene Protons: The two methylene groups of the ethanamine side chain will also appear as distinct signals. The CH2 group directly attached to the indoline nitrogen is expected to be influenced by the aromatic system and the nitrogen atom, while the terminal CH2 group will be adjacent to the primary amine.

Amine Protons: The protons of the primary amine (NH2) and the indoline NH group can exhibit broad signals, and their chemical shifts can be highly dependent on the solvent and concentration. In some cases, these signals may exchange with deuterium (B1214612) from a deuterated solvent, leading to their disappearance from the spectrum, which can be a useful diagnostic tool hw.ac.uk.

Table 1: Predicted 1H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 7.5 | m |

| Indoline-CH2 (pos. 3) | ~ 3.17 | t |

| Indoline-CH2 (pos. 2) | ~ 3.69 | t |

| N-CH2-CH2-NH2 | Variable | t |

| N-CH2-CH2-NH2 | Variable | t |

| Indoline-NH | Variable | br s |

| Amine-NH2 | Variable | br s |

Data is predicted based on analogous structures. mdpi.com

The carbon-13 NMR (13C NMR) spectrum provides information on the different carbon environments within the molecule. Due to the lower natural abundance of the 13C isotope, signals are typically not split by adjacent carbons unless specifically desired.

For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. The interpretation of the spectrum can be aided by data from similar structures mdpi.comdocbrown.infolibretexts.org.

Aromatic Carbons: The carbons of the benzene ring will resonate in the downfield region, typically between δ 110 and 150 ppm. The two quaternary carbons of the benzene ring that are part of the fusion with the pyrrolidine (B122466) ring will have distinct chemical shifts from the four carbons bearing hydrogen atoms.

Indoline Methylene Carbons: The two methylene carbons of the indoline ring are expected to have chemical shifts in the aliphatic region. The carbon at position 3 is anticipated around δ 28.9 ppm, while the carbon at position 2, being adjacent to the nitrogen, will be deshielded and appear further downfield, around δ 44.9 ppm mdpi.com.

Ethylamine Methylene Carbons: The two methylene carbons of the ethanamine side chain will also be in the aliphatic region. The carbon atom directly bonded to the indoline nitrogen is expected to have a chemical shift around δ 41.9 ppm mdpi.com.

Table 2: Predicted 13C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic-C (quaternary) | 135.3 - 136.9 |

| Aromatic-CH | 119.7 - 129.1 |

| Indoline-CH2 (pos. 3) | ~ 28.9 |

| Indoline-CH2 (pos. 2) | ~ 44.9 |

| N-CH2-CH2-NH2 | ~ 41.9 |

| N-CH2-CH2-NH2 | Variable |

Data is predicted based on analogous structures. mdpi.com

Vibrational (Infrared, IR) and Electronic (UV-Visible) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the conjugated systems within the molecule.

The infrared (IR) spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, key absorption bands are expected for the N-H and C-H bonds, as well as for the aromatic ring.

N-H Stretching: The primary amine (NH2) and the secondary amine (NH) of the indoline ring will exhibit characteristic stretching vibrations in the region of 3300-3500 cm-1. The primary amine may show two bands corresponding to symmetric and asymmetric stretching mdpi.com.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm-1, while aliphatic C-H stretching vibrations are found just below 3000 cm-1 mdpi.com.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring are expected in the 1450-1600 cm-1 region.

N-H Bending: The bending vibration of the N-H bond of the primary amine is expected around 1590-1650 cm-1 mdpi.com.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm-1) |

|---|---|

| N-H (amine stretch) | 3300 - 3500 |

| C-H (aromatic stretch) | > 3000 |

| C-H (aliphatic stretch) | < 3000 |

| C=C (aromatic stretch) | 1450 - 1600 |

| N-H (amine bend) | 1590 - 1650 |

Data is predicted based on general IR correlation tables and analogous structures. mdpi.com

The ultraviolet-visible (UV-Vis) spectrum provides information about the electronic transitions within the molecule. The indoline chromophore is expected to dominate the UV-Vis absorption profile of this compound. Indole (B1671886) and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to the 1La and 1Lb transitions of the benzene ring core.ac.ukrsc.org.

The absorption spectrum is expected to show a strong absorption band at shorter wavelengths and a weaker, more structured band at longer wavelengths. The exact position and intensity of these bands can be influenced by the solvent polarity and the substituents on the indole ring core.ac.uk. For indole itself, these bands are typically observed around 220 nm and 270-290 nm acs.org. The dihydro- form (indoline) will have a spectrum more similar to an N-alkylaniline, with absorptions generally occurring at slightly different wavelengths than indole.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C10H14N2, which corresponds to a molecular weight of approximately 162.23 g/mol .

In the mass spectrum, the molecular ion peak (M+) would be expected at m/z 162. As the molecule contains an even number of nitrogen atoms, the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule libretexts.orglibretexts.org.

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom libretexts.orglibretexts.orgmiamioh.edu. For this compound, this could lead to several characteristic fragment ions. The loss of an ethylamine radical from the indoline nitrogen or cleavage within the ethylamine sidechain would produce significant fragment ions that can help to confirm the structure.

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| (2,3-dihydro-1H-indol-5-ylmethyl)amine |

| Indole |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.

While specific HRMS data for this compound is not widely available in published literature, the analysis of a closely related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, provides a representative example of the expected data. mdpi.com For this compound, with a chemical formula of C₁₀H₁₄N₂, the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated. An experimental HRMS measurement would then aim to find an m/z value that closely matches this theoretical calculation, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Illustrative HRMS Data Presentation

| Parameter | Expected Value for C₁₀H₁₅N₂⁺ ([M+H]⁺) |

|---|---|

| Calculated m/z | 163.1235 |

| Observed m/z | Would be experimentally determined |

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry for analyzing non-volatile and thermally labile compounds. In FAB-MS, the sample is mixed in a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, like argon or xenon. This process causes the analyte molecules to be sputtered into the gas phase and ionized, typically through protonation ([M+H]⁺) or deprotonation ([M-H]⁻), with minimal fragmentation.

For this compound, a FAB-MS analysis would be expected to produce a prominent peak corresponding to the protonated molecule at an m/z value consistent with its molecular weight (approximately 163.12). The soft nature of this ionization method would likely result in the molecular ion being the base peak or one of the most intense peaks in the spectrum, providing clear evidence of the compound's molecular mass.

Molecular Ion and Fragmentation Pattern Analysis

In mass spectrometry, following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable information about the compound's structure. For this compound (C₁₀H₁₄N₂), the molecular ion peak would be expected at an m/z of 162. As per the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

The fragmentation of this molecule would likely be dictated by the stability of the resulting carbocations and the presence of the amine functional groups. A key fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

Key Predicted Fragmentation Pathways:

Alpha-cleavage: Cleavage of the C-C bond between the ethyl group and the indoline ring is a probable fragmentation pathway. This could lead to the formation of a stable indolinyl-methyl cation.

Loss of the ethylamine side chain: Fragmentation could result in the loss of the entire ethanamine side chain, leading to a fragment corresponding to the indoline ring.

Cleavage within the ethylamine chain: The bond between the two carbon atoms of the ethyl group could also break, leading to smaller fragment ions.

A detailed analysis of the m/z values of these fragment peaks would allow for the reconstruction of the molecule's structure, confirming the connectivity of the indoline ring and the ethylamine substituent. For instance, the fragmentation of ethylamine typically results in a base peak at m/z 30, corresponding to the [CH₂NH₂]⁺ ion, which is formed by the cleavage of the C-C bond. docbrown.info A similar fragmentation could be expected for the target compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. This pattern can then be used to calculate the electron density map of the molecule and determine the exact positions of the atoms, as well as bond lengths and angles.

While a specific crystal structure for this compound has not been reported in the surveyed literature, this technique would be invaluable for its solid-state characterization. An X-ray diffraction analysis would reveal the conformation of the indoline ring system, the orientation of the ethylamine side chain, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. Such studies have been successfully applied to other indole derivatives to confirm their molecular structures. mdpi.comresearchgate.netrsc.org

Table 2: Information Obtainable from X-ray Crystallography

| Structural Information | Description |

|---|---|

| Molecular Conformation | The spatial arrangement of the atoms in the molecule. |

| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |

| Crystal Packing | The arrangement of molecules in the crystal lattice. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical and molecular formula.

For this compound (C₁₀H₁₄N₂), the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and nitrogen. An experimental analysis would involve combusting a small, precisely weighed sample of the compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂).

Table 3: Theoretical Elemental Composition of C₁₀H₁₄N₂

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 74.02 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 8.72 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.27 |

| Total | | | | 162.26 | 100.00 |

The experimental results from an elemental analyzer would be expected to be in close agreement with these theoretical percentages, thereby confirming the empirical formula of the compound. For instance, in the analysis of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride, the experimentally found percentages for C, H, Cl, and N were reported to be very close to the calculated values. mdpi.com

Computational and Theoretical Investigations of 2 2,3 Dihydro 1h Indol 1 Yl Ethanamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ajchem-a.comnih.gov It is widely employed to predict a vast array of molecular properties, from geometric parameters to reactivity indices, providing a balance between accuracy and computational cost. rsdjournal.org

Optimization of Molecular Geometry and Conformational Analysis

The foundational step in any theoretical investigation is the determination of the molecule's most stable three-dimensional structure. DFT is used to perform geometry optimization, a process that calculates the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. researchgate.netresearcher.life This involves predicting key structural parameters. For 2-(2,3-dihydro-1H-indol-1-yl)ethanamine, this analysis would reveal the precise bond lengths, bond angles, and dihedral angles that define its shape.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that result from the rotation around single bonds. nih.govacs.org For a flexible molecule like this compound, with its ethylamine (B1201723) side chain, multiple low-energy conformers can exist. Identifying these conformers is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a biological target. nih.gov DFT calculations can map the potential energy surface, identifying the global minimum energy structure among various local minima. taltech.ee

| Parameter | Description | Typical Output |

|---|---|---|

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Ångströms (Å) |

| Bond Angle | The angle formed between three atoms across at least two bonds. | Degrees (°) |

| Dihedral Angle | The angle between two intersecting planes, crucial for defining molecular conformation. | Degrees (°) |

| Relative Energy | The energy of a conformer relative to the most stable (global minimum) conformer. | kcal/mol or kJ/mol |

Prediction of Chemical Reactivity and Electronic Properties

DFT is instrumental in predicting the chemical reactivity of a molecule by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. ajchem-a.compreprints.org

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution around the molecule. crimsonpublishers.com These maps identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a visual guide to the molecule's reactive sites.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. Higher values suggest greater reactivity as a nucleophile. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. Lower values suggest greater reactivity as an electrophile. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A small gap indicates high chemical reactivity and low kinetic stability. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. ajchem-a.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. crimsonpublishers.com |

| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -χ) | Measures the propensity of a species to accept electrons. irjweb.com |

Elucidation of Quantum Chemical Characteristics

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and intra- and intermolecular interactions. researchgate.net It provides detailed information on the distribution of electron density among atoms (Mulliken charges) and the nature of chemical bonds. Such quantum chemical descriptors are vital for understanding the molecule's behavior in different chemical environments and its potential for non-covalent interactions, which are critical in biological systems. crimsonpublishers.comnih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a suite of computational techniques used to represent and mimic the behavior of molecules. These approaches are particularly valuable in drug discovery for exploring how a molecule like this compound might interact with biological targets. nih.gov

In silico Studies for Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. creative-proteomics.comresearchgate.net In silico SAR methods use computational models to predict the activity of new or hypothetical compounds based on their molecular features. benthamscience.comoncodesign-services.com

For this compound, a computational SAR study would involve creating a virtual library of related molecules by modifying specific parts of its structure—for example, by adding substituents to the benzene (B151609) ring or altering the length of the ethylamine chain. By calculating various molecular descriptors (e.g., size, shape, electronic properties, hydrophobicity) for each analog and correlating them with a known or predicted biological activity, a quantitative structure-activity relationship (QSAR) model can be built. researchgate.net These models help identify which structural features are crucial for activity, guiding the design of more potent and selective molecules.

Application of Molecular Docking Methodologies in Ligand-Target Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor or enzyme (target). iaanalysis.comwikipedia.org This technique is fundamental in structure-based drug design for predicting binding affinity and understanding the mechanism of action at a molecular level. iaanalysis.comcomputabio.com

In a docking study of this compound, the 3D structure of the compound would be placed into the active site of a selected protein target. nih.gov A docking algorithm then samples numerous possible binding poses and orientations, evaluating each one with a scoring function that estimates the binding free energy. nih.gov The results can reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, between the ligand and specific amino acid residues in the target's active site. acs.orgtandfonline.comfrontiersin.orgajchem-a.com This information is critical for explaining the molecule's biological activity and for suggesting structural modifications to improve binding. researchgate.netmdpi.com

| Parameter | Description | Significance |

|---|---|---|

| Binding Affinity / Docking Score | An estimation of the binding free energy between the ligand and the target. | More negative values typically indicate stronger, more favorable binding. |

| Binding Pose | The predicted 3D orientation and conformation of the ligand within the target's active site. | Reveals the spatial fit and geometric complementarity. |

| Interacting Residues | The specific amino acids in the target protein that form interactions with the ligand. | Identifies key contacts responsible for binding affinity and selectivity. |

| Interaction Types | The nature of the non-covalent forces involved (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds). | Explains the molecular basis of the ligand-target recognition and complex stability. |

Prediction of Gas-Phase Molecular Properties (e.g., Collision Cross Section Values)

Computational and theoretical investigations are pivotal in predicting the gas-phase molecular properties of chemical compounds, offering insights into their behavior in environments such as the gas phase of a mass spectrometer. One of the key parameters predicted through these methods is the collision cross section (CCS), which represents the effective area of an ion that it presents to a buffer gas. This value is crucial in ion mobility-mass spectrometry (IM-MS) for enhancing the separation and characterization of complex mixtures.

While specific, dedicated research on the computationally predicted gas-phase properties of this compound is not extensively available in the reviewed scientific literature, the methodologies for such predictions are well-established. These theoretical calculations typically involve several steps. Initially, the three-dimensional (3D) structure and potential conformational forms of the compound are generated. Subsequently, these conformations are optimized using methods from molecular mechanics, molecular dynamics, or quantum chemistry, with Density Functional Theory (DFT) being a prominent approach. Finally, appropriate algorithms are employed to calculate the theoretical CCS value.

Machine learning (ML) has also emerged as a powerful tool for CCS prediction. These models are trained on large datasets of experimentally determined CCS values and molecular descriptors to predict the CCS for new compounds with a high degree of accuracy. For instance, some ML models can predict CCS with an average error as low as 2.5%. Such predictive models are instrumental in creating extensive CCS databases, which aid in the rapid and accurate identification of chemical components in various research fields, including metabolomics and natural products.

Although direct computational data for this compound is scarce, public chemical databases provide predicted values for structurally similar compounds. For example, a predicted CCS value is available for the methylated analog, 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine. This value, while not directly applicable to the target compound, can serve as an approximate reference point. The prediction for this related molecule is presented in the table below.

| Compound Name | Molecular Formula | Predicted Property | Predicted Value | Prediction Method |

| 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine | C₁₁H₁₆N₂ | Collision Cross Section (CCS) | 29.3 Ų | Based on PubChem computational models |

The accuracy of such predictions is critical, as CCS values, in conjunction with mass-to-charge ratio (m/z), provide a higher degree of confidence in compound identification, particularly for distinguishing between isomers. The ongoing development of more sophisticated machine learning models and larger reference databases promises to further enhance the accuracy and applicability of in silico CCS prediction for a wide array of small molecules.

Advanced Research Trajectories and Applications of 2 2,3 Dihydro 1h Indol 1 Yl Ethanamine

Role as Key Synthetic Intermediates for Complex Molecular Architectures

The bifunctionality of 2-(2,3-dihydro-1H-indol-1-yl)ethanamine, featuring a nucleophilic secondary amine within the indoline (B122111) ring and a reactive primary amine on the ethyl side chain, renders it a versatile precursor for the synthesis of complex molecular architectures. This is particularly evident in the construction of intricate heterocyclic systems and macrocycles, which are often challenging to synthesize. The strategic manipulation of the reactivity of its two amine groups allows for sequential and site-selective reactions, paving the way for the assembly of elaborate molecular frameworks.

One of the key applications of this compound is in the synthesis of fused polycyclic indolines and related alkaloid structures. The indoline nitrogen can participate in cyclization reactions, while the ethanamine moiety can be derivatized to introduce additional rings or functional groups. For instance, through carefully designed reaction sequences, the primary amine can be transformed into various functional groups that can then undergo intramolecular reactions with the indoline ring or appended substituents, leading to the formation of novel polycyclic systems. nih.gov The synthesis of indole (B1671886) alkaloids, a large and structurally diverse class of natural products, often relies on precursors that can provide the core indole or indoline skeleton, which is subsequently elaborated. nih.govmdpi.commdpi.com While direct examples utilizing this compound are not extensively documented in the readily available literature, its structural similarity to key intermediates in known alkaloid syntheses suggests its high potential in this area.

Moreover, the ethanamine side chain provides a convenient handle for the introduction of this scaffold into larger, more complex molecules. For example, it can be readily acylated or alkylated to connect the indoline unit to other molecular fragments, peptides, or polymer backbones. This modular approach is highly valuable in medicinal chemistry for the generation of compound libraries for drug discovery. The synthesis of various derivatives through the functionalization of the ethanamine group has been explored, leading to compounds with a wide range of biological activities. nih.govnih.govnih.gov

The table below summarizes representative examples of complex molecular architectures that could potentially be synthesized using this compound as a key intermediate, based on known synthetic strategies for related compounds.

| Target Molecular Architecture | Potential Synthetic Strategy | Reference for Related Synthesis |

| Fused Polycyclic Indolines | Intramolecular cyclization following derivatization of the ethanamine group. | nih.gov |

| Indole Alkaloid Skeletons | Multi-step synthesis involving the elaboration of the indoline core and side chain. | rsc.orgnih.gov |

| Bioactive Amide Derivatives | Acylation of the primary amine with various carboxylic acids. | rsc.org |

| Macrocyclic Compounds | Incorporation into a larger ring structure via reactions of the primary amine. | nih.govenamine.nettcu.edu |

Exploration in the Development of Functional Materials through Derivatization (e.g., in Coordination Polymers or Metal-Organic Frameworks)

The development of functional materials, such as coordination polymers (CPs) and metal-organic frameworks (MOFs), has garnered significant attention due to their diverse applications in gas storage, catalysis, and sensing. mdpi.comnih.govnih.gov The design and synthesis of these materials rely on the use of organic ligands that can coordinate to metal ions to form extended networks. The bifunctional nature of this compound, with its two distinct nitrogen donor sites, makes it an attractive candidate for use as a ligand in the construction of novel CPs and MOFs.

The primary amine of the ethanamine side chain and the nitrogen atom of the indoline ring can both act as coordination sites for metal ions. This allows for the formation of diverse coordination modes, leading to frameworks with different dimensionalities and topologies. For example, the ligand could bridge two metal centers, with one amine coordinating to each, leading to the formation of one-dimensional chains. mdpi.comresearchgate.net Alternatively, if both nitrogen atoms of a single ligand molecule coordinate to the same metal center, it could act as a chelating ligand, influencing the coordination geometry around the metal ion.

While the direct use of this compound in the synthesis of CPs and MOFs is an emerging area of research, the principles of coordination chemistry and materials synthesis suggest its significant potential. The table below outlines the potential coordination modes and resulting framework types that could be achieved using this ligand.

| Ligand Coordination Mode | Potential Framework Type | Key Features |

| Bridging (1D) | Linear Coordination Polymer | Chains of alternating metal ions and ligands. mdpi.comresearchgate.net |

| Chelating (0D) | Discrete Metal Complex | Formation of a stable chelate ring with a single metal ion. |

| Functionalized Ligand (3D) | Metal-Organic Framework | High porosity and surface area, potential for gas storage and catalysis. mdpi.comresearchgate.net |

Mechanistic Investigations of Novel Chemical Transformations Involving the Indoline-Ethanamine Scaffold

Understanding the mechanistic pathways of chemical reactions is fundamental to the development of new synthetic methods and the optimization of existing ones. The indoline-ethanamine scaffold presents a rich platform for mechanistic investigations due to the interplay of the electronic properties of the indoline ring and the reactivity of the ethanamine side chain. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding the origins of selectivity. nih.govacs.orgmdpi.commdpi.com

One area of mechanistic interest is the N-alkylation of the indoline nitrogen. The presence of the ethanamine side chain can influence the nucleophilicity of the indoline nitrogen and potentially participate in the reaction through intramolecular interactions. DFT studies could be employed to model the transition states of various N-alkylation reactions, providing insights into the reaction kinetics and the factors that control regioselectivity. acs.org

Another important area for mechanistic study is the cyclization reactions involving both the indoline ring and the ethanamine side chain. nih.govmdpi.comchemicalpapers.comnih.govbeilstein-journals.org These reactions can lead to the formation of complex polycyclic structures, and understanding the underlying mechanisms is crucial for controlling the stereochemistry and achieving high yields of the desired products. DFT calculations can be used to map out the potential energy surfaces of these reactions, identifying the key intermediates and transition states, and explaining the observed product distributions. nih.gov

Furthermore, the indoline ring itself is susceptible to various chemical transformations, including oxidation to the corresponding indole and C-H functionalization. nih.gov The presence of the ethanamine substituent can direct these reactions to specific positions on the ring or influence their rates. Mechanistic studies, combining experimental techniques such as kinetic analysis and isotopic labeling with computational modeling, can provide a detailed understanding of these transformations.

The following table highlights key chemical transformations of the indoline-ethanamine scaffold that are ripe for mechanistic investigation.

| Chemical Transformation | Key Mechanistic Questions | Potential Investigative Tools |

| N-Alkylation of Indoline | Role of the ethanamine side chain, transition state geometries, regioselectivity. | DFT calculations, kinetic studies. acs.org |

| Intramolecular Cyclization | Stepwise vs. concerted pathways, stereochemical control, role of catalysts. | DFT calculations, isotopic labeling, in-situ spectroscopy. nih.govnih.gov |

| Oxidation to Indole | Mechanism of dehydrogenation, role of oxidants, influence of the side chain. | Experimental kinetics, computational modeling. |

| C-H Functionalization | Regioselectivity, mechanism of C-H activation, role of directing groups. | DFT calculations, experimental validation. nih.gov |

Methodological Advancements in Scaffold Functionalization and Diversification

The development of novel and efficient synthetic methodologies for the functionalization and diversification of molecular scaffolds is a cornerstone of modern organic chemistry. The this compound scaffold, with its multiple reactive sites, offers numerous opportunities for the application and development of new synthetic methods.

One of the primary focuses in this area is the selective functionalization of the different positions of the indoline ring and the ethanamine side chain. For instance, the development of protecting group strategies that allow for the orthogonal modification of the two amine groups is crucial for the controlled synthesis of complex derivatives. nih.gov This would enable the selective reaction of one amine group while the other remains protected, followed by deprotection and subsequent functionalization of the second amine.

Catalytic methods, particularly those involving transition metals, have revolutionized organic synthesis by enabling reactions that are otherwise difficult or impossible to achieve. The application of catalytic C-H activation to the indoline ring of this compound would provide a powerful tool for its direct functionalization at positions that are not readily accessible through classical methods. nih.govrsc.orgresearchgate.net This would allow for the introduction of a wide range of substituents, leading to a rapid diversification of the scaffold.

Furthermore, the development of novel cyclization strategies involving the indoline-ethanamine scaffold is an active area of research. This includes the use of new catalysts or reaction conditions to promote novel ring-forming reactions, leading to the synthesis of unique heterocyclic systems. nih.gov The use of automated synthesis platforms and flow chemistry can also accelerate the exploration of new reaction conditions and the generation of compound libraries based on this scaffold. nih.govnih.gov

The table below provides an overview of advanced synthetic methodologies that can be applied to the functionalization and diversification of the this compound scaffold.

| Methodology | Application to Indoline-Ethanamine Scaffold | Potential Outcomes |